

# Biochemical Properties of the Sec61 Inhibitor

## Sec61-IN-1: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: Sec61-IN-1

Cat. No.: B7441321

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## Introduction

The Sec61 translocon is a protein-conducting channel in the endoplasmic reticulum (ER) membrane, essential for the translocation of newly synthesized polypeptides into the ER lumen or their integration into the ER membrane.[1][2][3] Its critical role in protein biogenesis makes it an attractive target for therapeutic intervention, particularly in diseases characterized by high rates of protein synthesis and secretion, such as cancer.[2][4] **Sec61-IN-1** (also known as compound A317) is a potent inhibitor of the Sec61 complex, demonstrating significant cytotoxic effects in glioma cells.[4] This technical guide provides a comprehensive overview of the biochemical properties of **Sec61-IN-1**, including its mechanism of action, quantitative data, and detailed experimental protocols.

## Physicochemical Properties

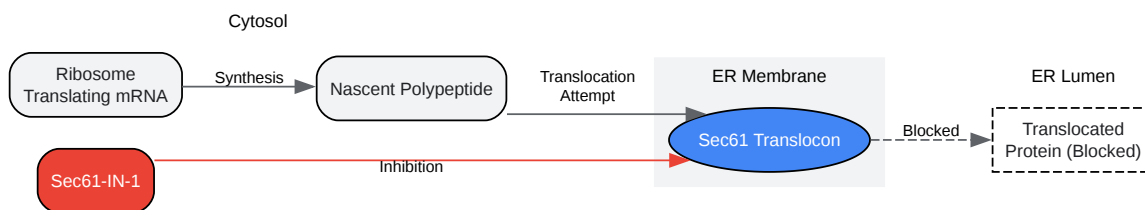
**Sec61-IN-1** is a small molecule with the following properties:

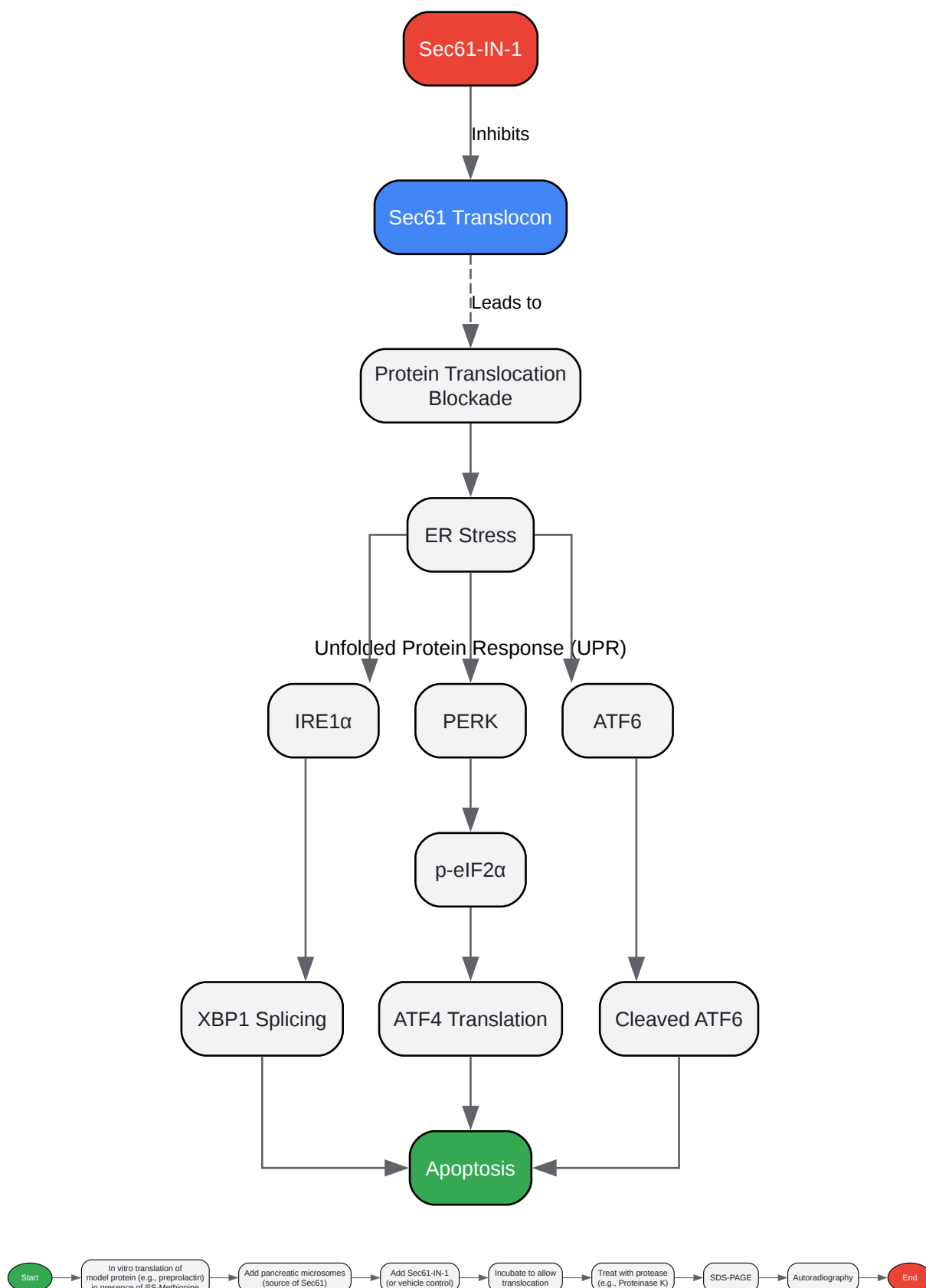
Property	Value	Reference
Molecular Formula	C <sub>23</sub> H <sub>22</sub> N <sub>6</sub> OS	[4]
Molecular Weight	430.53 g/mol	[4]
CAS Number	2484865-42-9	[4]
Appearance	Solid	[4]

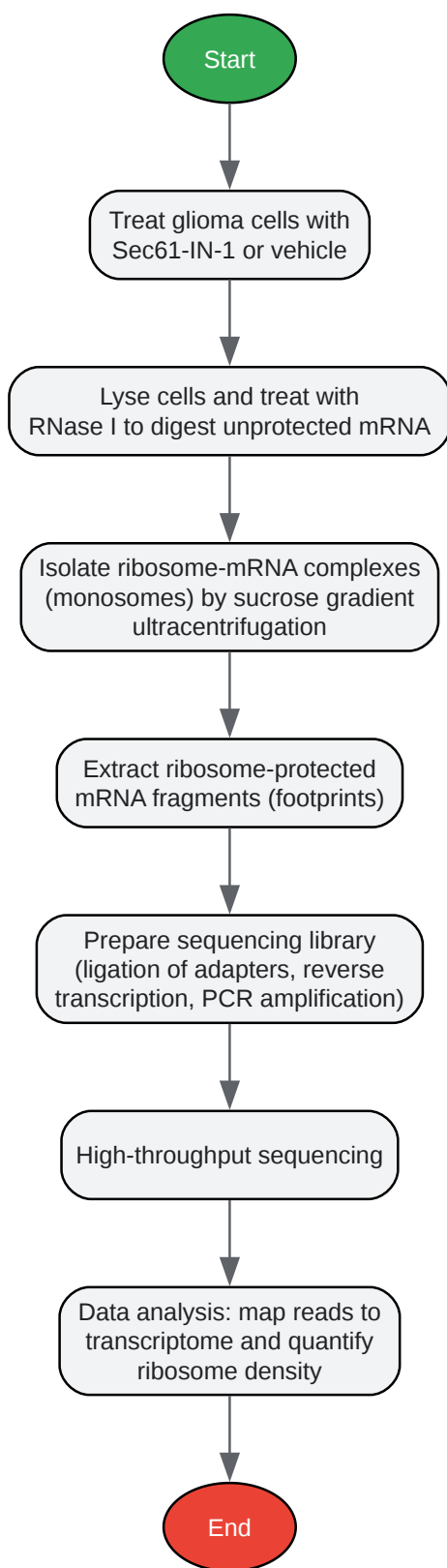
## Mechanism of Action

Sec61 inhibitors, including **Sec61-IN-1**, function by physically obstructing the Sec61 translocon channel.[1][2] This blockade prevents the passage of nascent polypeptides into the ER, leading to their accumulation in the cytosol.[2] This disruption of protein translocation induces ER stress and triggers the Unfolded Protein Response (UPR), a collection of signaling pathways designed to restore ER homeostasis.[5][6] However, prolonged ER stress ultimately leads to apoptosis.[5]

The binding site for many Sec61 inhibitors has been identified as a lipid-exposed pocket formed by the partially open lateral gate and the plug domain of the Sec61 $\alpha$  subunit.[3] By binding to this site, inhibitors like **Sec61-IN-1** are thought to stabilize a closed conformation of the channel, preventing the necessary conformational changes required for protein translocation.[3]







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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)